molecular formula C18H27N3O2 B1453312 N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-66-1

N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No. B1453312
M. Wt: 317.4 g/mol
InChI Key: FTUYJXGLXGMEGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl esters, such as the one , often involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method typically yields good results and can tolerate a variety of amino acid side chains and substituents .

Scientific Research Applications

Synthesis and Characterization

  • Novel N-oxalyl derivatives of tebufenozide, containing a similar structure to the compound , were synthesized for their potential larvicidal activities, with some exhibiting higher activities than the parent compound, tebufenozide. These derivatives demonstrated altered physical properties like improved solubility in organic solvents compared to tebufenozide (Mao et al., 2004).
  • The synthesis of benzaldehyde N-[(E)-phenylmethylidene]hydrazones involved the reaction of substituted tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates with gaseous HCl, yielding the target compounds in very good yields. This study provided insights into the structural properties of such compounds (Obreza & Urleb, 2002).

Advanced Organic Synthesis Techniques

  • Research on C(α), N-Hydrazones of hydrazinecarboxylic acid, 1, 1-dimethylethyl ester, closely related to the chemical , involved metalation with lithium diisopropylamide. The subsequent condensation with aromatic esters and acid cyclization yielded substituted 1H-pyrazole-1-carboxylic acid, 1, 1-dimethylethyl esters, contributing to the knowledge of synthesizing complex organic compounds (Church et al., 1996).

Chemical Structure and Properties Analysis

  • A study focusing on the synthesis and crystal structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine revealed intricate details about the crystal structure and intermolecular hydrogen bond formations. Such studies are crucial for understanding the molecular interactions and properties of complex organic compounds (Xia, 2001).

properties

IUPAC Name

tert-butyl N-[(C-benzyl-N-cyclopentylcarbonimidoyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-20-16(19-15-11-7-8-12-15)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUYJXGLXGMEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NC1CCCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 2
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N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 3
N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 4
N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 5
N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester
Reactant of Route 6
N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester

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